molecular formula C15H15BrN2O4 B14801721 5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide

5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide

Katalognummer: B14801721
Molekulargewicht: 367.19 g/mol
InChI-Schlüssel: BFSMYASJUVEHQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide is a chemical compound with the molecular formula C14H15BrN2O3 It is known for its unique structure, which includes a bromine atom, a furohydrazide group, and a dimethylphenoxyacetyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide typically involves the reaction of 5-bromo-2-furoic acid with 2,5-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then treated with hydrazine hydrate to yield the final compound.

Industrial Production Methods

While specific industrial production methods for 5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-bromo-2-furoic acid
  • 2,5-dimethylphenoxyacetyl chloride
  • Hydrazine hydrate

Uniqueness

5-bromo-N’-[(2,5-dimethylphenoxy)acetyl]-2-furohydrazide is unique due to its combination of a bromine atom, a furohydrazide group, and a dimethylphenoxyacetyl moiety. This unique structure imparts specific reactivity and potential biological activities that are not commonly found in other similar compounds.

Eigenschaften

Molekularformel

C15H15BrN2O4

Molekulargewicht

367.19 g/mol

IUPAC-Name

5-bromo-N'-[2-(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide

InChI

InChI=1S/C15H15BrN2O4/c1-9-3-4-10(2)12(7-9)21-8-14(19)17-18-15(20)11-5-6-13(16)22-11/h3-7H,8H2,1-2H3,(H,17,19)(H,18,20)

InChI-Schlüssel

BFSMYASJUVEHQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NNC(=O)C2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.